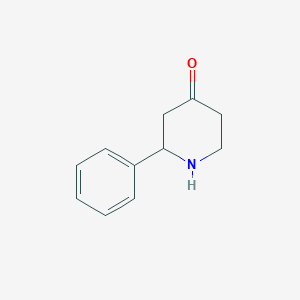

2-Phenylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBEASNZNAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595592 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193201-69-3 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Phenylpiperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document delves into its chemical and physical characteristics, synthesis methodologies, reactivity, and known biological activities of its derivatives. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a phenyl group onto the piperidine core, as seen in this compound, imparts a unique combination of lipophilicity and aromatic interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of phenylpiperidine have demonstrated a wide range of pharmacological activities, including analgesic, anesthetic, and antipsychotic effects, underscoring the therapeutic potential of this chemical class.[2][3] This guide focuses specifically on the 2-phenyl substituted 4-piperidone isomer, a key building block for accessing a diverse chemical space for drug discovery.

Physicochemical Properties

This compound, with the CAS Number 193201-69-3, is a solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

| Predicted Boiling Point | 308.9±30.0 °C | |

| Predicted Density | 1.073±0.06 g/cm³ | |

| Predicted pKa | 8.19±0.40 |

Note: Predicted values are computationally derived and should be considered as estimates.

Synthesis and Spectroscopic Characterization

The synthesis of substituted piperidin-4-ones can be achieved through various established organic reactions. The Mannich reaction, for instance, is a classical and versatile method for the one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones by condensing an ethyl methyl ketone, a benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[5] Another common approach is the Dieckmann condensation of aminodicarboxylate esters.[6][7]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve a multi-step process. The following diagram illustrates a conceptual workflow:

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, data from closely related analogs can provide valuable insights for its characterization.

Reference Spectroscopic Data for Related Compounds:

-

4-Phenyl-2-piperidinone (CAS: 81976-73-0):

-

¹³C NMR (Bruker AM-270): Spectral data is available and can be used for comparative analysis of the carbonyl and phenyl group shifts.[8]

-

-

1,3-Dimethyl-2-phenylpiperidin-4-one (CAS: 161894-21-9):

-

¹H NMR, Mass Spectrometry (GC-MS), and IR Spectra: Available data for this derivative can help in identifying the characteristic signals of the phenyl and piperidone fragments.[9]

-

-

4-Phenylpiperidine (CAS: 771-99-3):

-

¹³C NMR and ¹H NMR: The spectra of this simpler analog can aid in assigning the signals of the phenyl and piperidine rings.[10]

-

-

1-Phenyl-4-piperidinone (CAS: 19125-34-9):

-

¹³C NMR: The chemical shifts of the carbonyl carbon and the piperidine ring carbons can be compared.[11]

-

Expected Spectroscopic Features of this compound:

-

¹H NMR: Aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region, with the proton at the C2 position adjacent to the phenyl group showing a characteristic chemical shift.

-

¹³C NMR: The carbonyl carbon (C4) would show a characteristic signal in the downfield region (around δ 200-210 ppm). Aromatic carbons would appear in the δ 120-140 ppm range. The piperidine ring carbons would be observed in the aliphatic region.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a key feature (typically around 1710-1730 cm⁻¹). N-H stretching of the secondary amine would be observed in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the piperidine ring.[12]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the presence of the ketone and the secondary amine functionalities.

Caption: Key reaction pathways of this compound.

-

Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (2-phenylpiperidin-4-ol), undergo Wittig reactions to form an exocyclic double bond, or participate in reductive amination to introduce a substituent at the 4-position.

-

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These modifications are crucial for modulating the pharmacological properties of the resulting derivatives.

The strategic functionalization at these two positions allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Biological and Pharmacological Significance

While specific pharmacological data for this compound is not extensively documented, the broader class of phenylpiperidine derivatives has been the subject of intense research, leading to the development of numerous clinically significant drugs.

-

Opioid Analgesics: The 4-phenylpiperidine scaffold is a core component of potent opioid analgesics like pethidine (meperidine) and fentanyl.[3][11]

-

Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been explored as ligands for dopamine D2 receptors, with potential applications in the treatment of neurological and psychiatric disorders.[6]

-

Antimicrobial Activity: Certain piperidin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[5] The synthesis of hybrid molecules incorporating the piperidine scaffold has yielded compounds with promising antimycotic effects against clinically relevant fungal species.[13]

-

Ion Channel Blockers: Novel 4-arylpiperidines and 4-aryl-4-piperidinols have been synthesized and evaluated as blockers of neuronal Na⁺ and T-type Ca²⁺ channels, demonstrating potential for the treatment of ischemic diseases.[14]

-

Sigma Receptor Ligands: N-substituted phenylpiperidine derivatives have shown high affinity and selectivity for sigma1 receptors, suggesting their potential as imaging agents or therapeutics for neurological disorders.[15]

The 2-phenyl substitution pattern offers a distinct structural variation compared to the more extensively studied 4-phenyl isomers, potentially leading to novel pharmacological profiles and intellectual property opportunities.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on information for related piperidinone derivatives, appropriate safety precautions should be taken.

General Hazard Information for Piperidin-4-one Derivatives:

-

Acute Toxicity: May be harmful if swallowed.[16]

-

Skin Corrosion/Irritation: May cause skin irritation.[8]

-

Eye Damage/Irritation: May cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, offering a unique structural framework for the design of novel therapeutic agents. While its own biological profile is not yet fully elucidated, the extensive pharmacology of its derivatives highlights the immense potential of this scaffold. Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and a thorough investigation of its pharmacological properties. The exploration of its derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of therapeutic areas, particularly those related to central nervous system disorders. The availability of detailed spectroscopic and reactivity data will be crucial in facilitating these endeavors.

References

- (2016). Piperidine: Human health tier II assessment.

- (2025). 1,3-Dimethyl-2-phenylpiperidin-4-one. PubChem.

- (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

- (2025). 4-Phenyl-2-piperidinone. PubChem.

- (2025). 1,3-Dimethyl-2-phenylpiperidin-4-one. PubChem.

- (2025). N-Phenethyl-4-piperidone MSDS. TNJ Chemical.

- (2025). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. Chemicalbook.

- Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters.

- (2025).

- Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

- Zamani, A., & Ghaieni, H. R. (Year unknown). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)

- (Year unknown). 3-Methyl-2-phenylpiperidin-4-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- (Year unknown). 1-n-phenyl-piperidin-4-one 19125-34-9. Guidechem.

- van Wijngaarden, I., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry.

- (2025). N-phenethyl-4-piperidone MSDS. Hefei TNJ Chemical Industry Co.,Ltd.

- (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.

- (Year unknown). 4-Phenylpiperidine(771-99-3) 13C NMR spectrum. ChemicalBook.

- (2025). 1-Phenyl-4-piperidinone. PubChem.

- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry.

- Green, P. G. (1960). Pharmacological actions of two new pethidine analogues. British Journal of Pharmacology and Chemotherapy.

- Casy, A. F., & Ogungbamila, F. O. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Pharmacy and Pharmacology.

- (2025). 2-Phenylpiperidine. PubChem.

- Goel, K. K., et al. (2008).

- (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

- (Year unknown). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook.

- (Year unknown).

- (Year unknown). CAS 19125-34-9 | 1-Phenylpiperidin-4-one. Synblock.

- (2025). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem.

- (Year unknown). 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR spectrum. ChemicalBook.

- (Year unknown). 4-Phenylpiperidine. NIST WebBook.

- G. G., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry.

- (2025). 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol. PubChem.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 8. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Phenylpiperidine(771-99-3) 13C NMR spectrum [chemicalbook.com]

- 11. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2,6-DIPHENYL-4-PIPERIDONE HCL synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

2-Phenylpiperidin-4-one chemical structure and nomenclature

An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Structure, Nomenclature, and Synthesis

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 2-position and a ketone functional group at the 4-position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The piperidone core acts as a versatile synthetic intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, and key synthetic methodologies, grounded in established chemical principles.

Chemical Structure and Nomenclature

The structural identity of a chemical compound is the foundation of its scientific study. Precise nomenclature ensures unambiguous communication among researchers.

IUPAC Nomenclature and Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is assigned the Chemical Abstracts Service (CAS) Registry Number 193201-69-3 .[1]

Key identifiers are summarized below:

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemicalBook[1] |

| CAS Number | 193201-69-3 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₃NO | ChemicalBook[1] |

| Molecular Weight | 175.23 g/mol | ChemicalBook[1], PubChem[2] |

Structural Representation

The molecule consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring). A phenyl group is attached to the carbon atom adjacent to the nitrogen (C2), and a carbonyl group is located at the C4 position.

Caption: Generalized workflow for Mannich synthesis of a piperidone.

Experimental Protocol: Mannich Condensation

This protocol is a representative procedure adapted from established methods for synthesizing substituted 4-piperidones. [3][4] Objective: To synthesize 2,6-diaryl-4-piperidones, which can be adapted for a 2-phenyl derivative.

Materials:

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl methyl ketone (or another suitable ketone)

-

Ammonium acetate

-

Ethanol (Solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (1 mole equivalent) in ethanol.

-

Addition of Reactants: To the ethanolic solution, add the aromatic aldehyde (e.g., benzaldehyde, 2 mole equivalents for diaryl synthesis, adapted for mono-phenyl) and the ketone (1 mole equivalent) sequentially while stirring.

-

Causality: Ammonium acetate serves as the nitrogen source (in situ ammonia) and catalyst. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the reaction progress.

-

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature without loss of solvent.

-

-

Workup and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water to precipitate the crude product. c. Acidify the aqueous mixture with concentrated HCl to dissolve the product as its hydrochloride salt and separate it from non-basic impurities.

-

Self-Validation: This step confirms the basic nature of the piperidone product. Insoluble materials at this stage are likely unreacted starting materials or non-basic byproducts. d. Filter the solution to remove any insoluble matter. e. Neutralize the filtrate with a saturated sodium hydroxide solution until the product precipitates. f. Collect the solid product by vacuum filtration and wash it with cold water.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Self-Validation: A sharp melting point and clean spectroscopic data (NMR, IR) of the recrystallized product validate its purity.

-

Physicochemical and Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

The physical properties of piperidone derivatives can vary based on their specific substitution patterns. For the related compound 1-N-Phenyl-piperidin-4-one (CAS 19125-34-9), the following properties are reported, providing a reference point for the 2-phenyl isomer.

| Property | Value (for 1-N-Phenyl-piperidin-4-one) | Source |

| Melting Point | 36.5-37.2 °C | Guidechem,[5] Lookchem [6] |

| Boiling Point | 312.9 °C at 760 mmHg | Guidechem,[5] Lookchem [6] |

| Density | 1.107 g/cm³ | Guidechem,[5] Lookchem [6] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The expected data for this compound are as follows:

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.2-7.5 ppm (multiplet) |

| CH proton at C2 | δ ~4.0-4.5 ppm (multiplet) | |

| CH₂ protons at C3, C5, C6 | δ ~2.0-3.5 ppm (complex multiplets) | |

| NH proton | δ ~1.5-2.5 ppm (broad singlet), exchangeable with D₂O | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ ~205-210 ppm |

| Aromatic carbons | δ ~125-145 ppm | |

| Aliphatic carbons (C2-C6) | δ ~40-65 ppm | |

| IR | N-H stretch | ~3300-3350 cm⁻¹ (sharp) |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | |

| C=O stretch (ketone) | ~1710-1725 cm⁻¹ (strong) | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 175.10 |

-

Expertise & Experience Insight: In the ¹H NMR spectrum, the proton at the C2 position, being adjacent to both the nitrogen and the phenyl group, is expected to be deshielded and appear as a distinct multiplet. The diastereotopic nature of the methylene protons on the piperidine ring often leads to complex splitting patterns, providing rich structural information upon detailed analysis. The strong carbonyl absorption in the IR spectrum is a key diagnostic peak confirming the presence of the ketone functional group. [7]

Conclusion

This compound is a valuable heterocyclic building block with a well-defined structure and accessible synthetic routes. The Mannich condensation provides a reliable and robust method for its preparation, leveraging fundamental principles of organic reactivity. The analytical data derived from spectroscopic methods are crucial for validating the successful synthesis and purity of the compound. For researchers in drug discovery, the ability to synthesize and functionalize this scaffold efficiently is a critical step in developing new chemical entities with potential therapeutic applications.

References

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction . RSC Publishing. Available from: [Link]

-

Piperidine Synthesis. - DTIC . Defense Technical Information Center. Available from: [Link]

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed . PubMed. Available from: [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing . RSC Publishing. Available from: [Link]

-

Some Piperidine Derivatives by the Mannich Reaction . Journal of the American Chemical Society. Available from: [Link]

-

Chemical thermodynamics applied to the synthesis of tropinone . Scielo. Available from: [Link]

-

A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH . National Institutes of Health. Available from: [Link]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega . ACS Publications. Available from: [Link]

-

4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem . PubChem. Available from: [Link]

-

Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE | lookchem . LookChem. Available from: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org . Sciencemadness.org. Available from: [Link]

-

N-Phenethyl-4-piperidinone - Wikipedia . Wikipedia. Available from: [Link]

-

1-Phenyl-4-(2-phenylpiperidin-1-yl)butan-1-one | C21H25NO - PubChem . PubChem. Available from: [Link]

-

IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE . Organic Preparations and Procedures International. Available from: [Link]

-

Theoretical study on the mechanism of Robinson's synthesis of tropinone - SciSpace . SciSpace. Available from: [Link]

- PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office. Google Patents.

-

Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd . Scribd. Available from: [Link]

-

Robinson-Schöpf reaction - ResearchGate . ResearchGate. Available from: [Link]

-

(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . ResearchGate. Available from: [Link]

-

IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar . Semantic Scholar. Available from: [Link]

-

Tropinone - Wikipedia . Wikipedia. Available from: [Link]

-

1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem . PubChem. Available from: [Link]

-

Spectral investigations of some piperidin-4-one molecular addition compounds . ResearchGate. Available from: [Link]

Sources

- 1. 2-PHENYL-PIPERIDIN-4-ONE | 193201-69-3 [chemicalbook.com]

- 2. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. guidechem.com [guidechem.com]

- 6. Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

Discovery and history of 2-Phenylpiperidin-4-one

An In-depth Technical Guide to the Discovery and History of 2-Phenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] While symmetrically substituted piperidones have a long history, the targeted synthesis of asymmetrically substituted congeners, such as this compound, represents a more recent and synthetically challenging endeavor. This guide provides a comprehensive overview of the discovery, historical context, key synthetic methodologies, and pharmacological significance of the this compound scaffold. We delve into the evolution of its synthesis from a novel synthon for alkaloid chemistry to a valuable building block in modern drug discovery, particularly in the development of neurotherapeutics. Detailed protocols for its preparation via aza-Michael addition and catalytic hydrogenation are presented, supported by mechanistic insights and characterization data.

Discovery and Historical Context: An Unexplored Scaffold

The history of piperidin-4-one synthesis is dominated by multicomponent reactions that typically yield symmetrically substituted products. Early methods developed by Petrenko-Kritschenko and later refined by Baliah and others, utilizing the Mannich condensation, were elegant for producing 2,6-diarylpiperidin-4-ones.[2] These reactions involve the condensation of an aromatic aldehyde, a ketone, and ammonia or a primary amine, naturally leading to symmetrical structures.[2]

It was not until the early 1980s that the 2-aryl-4-piperidone system was specifically developed as a novel, synthetically useful intermediate. The research group of Rubiralta and Díez, while working on new synthetic routes to benzoquinolizidine and Corynanthe alkaloids, identified the need for a functionalized piperidine scaffold. At that time, the 2-phenyl-4-piperidone system was an undescribed chemical entity.[3] Their work marked a pivotal moment, shifting the perception of this molecule from a mere structural curiosity to a powerful synthon for constructing complex, polycyclic natural product frameworks.[3] This strategic focus on an asymmetric scaffold opened new avenues for synthesis that were inaccessible through the classical, symmetrical approaches.

Key Synthetic Methodologies

The synthesis of this compound remains a challenge due to the difficulty in achieving selective mono-substitution. However, several effective strategies have emerged.

Method A: Double Aza-Michael Addition to Divinyl Ketones

A modern, concise, and high-yielding approach to access 2-substituted 4-piperidones is the double aza-Michael reaction.[4][5] This atom-efficient method utilizes a primary amine and a divinyl ketone, which can be generated in situ, to construct the piperidone ring in a single step. The use of a chiral amine allows for the synthesis of chirally enriched products, which is of paramount importance in drug development.[5]

Experimental Protocol: Synthesis of N-benzyl-2-phenyl-4-piperidone [4][5]

-

Preparation of the Divinyl Ketone (1-phenyl-1,4-pentadien-3-one): To a solution of acetone (1 eq.) in aqueous NaOH, add benzaldehyde (2 eq.) and stir vigorously at room temperature until the reaction mixture solidifies. Filter the resulting solid, wash thoroughly with water until the washings are neutral, and recrystallize from ethanol to yield dibenzalacetone.

-

Aza-Michael Cyclization: Dissolve the divinyl ketone (1 eq.) and benzylamine (1.1 eq.) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the N-benzyl-2-phenyl-4-piperidone.

The causality behind this experimental choice lies in its efficiency and stereochemical control. The conjugate addition of the amine to the divinyl ketone is highly regioselective, and the subsequent intramolecular cyclization is rapid, leading to the stable six-membered piperidone ring.

Caption: Workflow for the synthesis of 2-phenyl-4-piperidones.

Method B: Catalytic Hydrogenation of 2-Phenyl-4-pyridone

Catalytic hydrogenation offers a direct route to the piperidine core from the corresponding pyridine derivative. A key challenge is the chemoselective reduction of the pyridine ring without affecting the phenyl substituent. This is achievable using specific catalysts and conditions that favor the hydrogenation of the heteroaromatic ring.[1] Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly employed catalysts for this transformation.[6][7]

Experimental Protocol: Hydrogenation of 2-Phenyl-4-pyridone

-

Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, add 2-phenyl-4-pyridone (1 eq.) and 10% Pd/C catalyst (5-10% w/w) to a solvent such as ethanol or acetic acid.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.

The choice of a heterogeneous catalyst like Pd/C is crucial as it provides a surface for the reaction to occur while minimizing side reactions, such as the reduction of the phenyl ring, which would require more forcing conditions.

Caption: Catalytic hydrogenation of 2-phenyl-4-pyridone.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Property | Data (for 2-Phenyl-1,3-dimethylpiperidin-4-one) | Data (for Parent Compound - Predicted) | Reference |

| Molecular Formula | C₁₃H₁₇NO | C₁₁H₁₃NO | [8] |

| Molecular Weight | 203.28 g/mol | 175.23 g/mol | [8] |

| ¹H NMR | Signals for aromatic protons (δ 7.2-7.4), piperidine ring protons (δ 2.0-4.0), and methyl groups. | Aromatic protons (δ ~7.3), piperidine protons (δ ~2.5-3.8), NH proton (broad singlet). | [8][9] |

| ¹³C NMR | Carbonyl carbon (δ >200), aromatic carbons (δ 125-140), piperidine carbons (δ 40-70). | Carbonyl carbon (δ ~208), aromatic carbons (δ ~126-140), piperidine carbons (δ ~40-65). | [9][10] |

| IR Spectroscopy (cm⁻¹) | C=O stretch (~1715), C-N stretch (~1100-1200), aromatic C-H stretch (~3000-3100). | C=O stretch (~1710), N-H stretch (~3300-3400), aromatic C-H stretch (~3000-3100). | [8][9] |

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight. | Molecular ion peak [M]⁺ at m/z = 175, with fragmentation patterns showing loss of phenyl or carbonyl groups. | [8][10] |

Significance in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the phenyl group, which introduces chirality and a site for further functionalization.[11] This is in contrast to the more common 1,4- or 2,6-disubstituted piperidines, where synthetic accessibility has led to more extensive exploration.[4]

A prominent application of this scaffold is in the development of novel analogs of Donepezil, a leading therapeutic for Alzheimer's disease.[5] Structure-activity relationship studies have shown that the piperidine ring of Donepezil is essential for its acetylcholinesterase inhibitory activity. Analysis of the drug bound to its target enzyme suggests that additional substituents on the piperidine ring, particularly at the 2-position, could be accommodated in the binding pocket.[4] This provides a compelling rationale for synthesizing 2-substituted analogs to potentially improve the pharmacological profile, enhance binding affinity, or modulate selectivity. The 2-phenyl group serves as a versatile anchor for exploring these interactions.

Furthermore, the broader class of piperidone derivatives exhibits a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring the importance of this structural motif as a "privileged scaffold" in the rational design of new therapeutic agents.[12]

Conclusion

The journey of this compound from a previously undescribed molecule to a key synthon in alkaloid chemistry and a valuable scaffold in modern drug discovery highlights a common theme in organic chemistry: the quest for new structures to solve complex synthetic and therapeutic problems. Initially developed to overcome the limitations of symmetrical synthesis methods, its true potential is now being realized in the design of next-generation therapeutics for complex conditions like Alzheimer's disease. The continued development of efficient and stereoselective synthetic routes will be critical to fully unlocking the potential of this versatile and important chemical entity.

References

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

Hughes, D. L. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 10(28), 5456-5466.

-

Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.

-

Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Pharmazie, 54(7), 494-497.

-

Valizadeh, H., et al. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Journal of Heterocyclic Chemistry, 44(4), 953-955.

-

Scribd. (n.d.). Optimized Synthesis of 4-Piperidone.

-

Defense Technical Information Center. (1987). Piperidine Synthesis.

-

PubChem. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one. PubChem Compound Summary for CID 576547.

-

Noller, C. R., & Baliah, V. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.

-

Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

ScienceMadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

-

Zamani, A., & Ghaieni, H. R. (2012). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Chemistry: An Indian Journal.

-

Al-Ostoot, F. H., et al. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 33, 1-47.

-

PubChem. (n.d.). 2-Phenyl-1-(1-phenylethyl)piperidin-4-one. PubChem Compound Summary for CID 154016856.

-

Google Patents. (2009). WO2009033689A1 - Piperidone derivatives and medical uses thereof.

-

Forns, P., Rubiralta, M., & Díez, A. (1998). Piperidones: from alkaloids to pseudopeptides. Progress in Heterocyclic Chemistry, 10, 1-21.

-

ChemicalBook. (n.d.). 2-PHENYL-PIPERIDIN-4-ONE.

-

Google Patents. (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.

-

Tripoli, R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2843–2854.

-

Tripoli, R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2843–2854.

-

European Patent Office. (2020). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

-

Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40.

-

ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a...

-

Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.

-

King's Research Portal. (n.d.). This electronic thesis or dissertation has been downloaded from the King's Research Portal.

-

Casy, A. F., & Iorio, M. A. (1983). Stereochemistry of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines. Journal of the Chemical Society, Perkin Transactions 1, 2311-2315.

-

Vasilev, A. A., & Vasilevskaya, T. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4815.

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(21), 7291.

-

Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemCatChem, 9(15), 2944-2950.

-

Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. scispace.com [scispace.com]

- 4. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dimethyl-2-phenylpiperidin-4-one | C13H17NO | CID 576547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

The 2-Phenylpiperidin-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-phenylpiperidin-4-one scaffold represents a cornerstone in the design and discovery of novel therapeutics. This heterocyclic ketone, characterized by a phenyl group at the second position of a piperidin-4-one ring, serves as a versatile template for the development of a diverse array of biologically active molecules. Its inherent structural features allow for stereospecific modifications and the introduction of various functionalities, leading to compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, chemical properties, and, most importantly, its multifaceted role in medicinal chemistry. We will explore its application in the development of anticancer, antiviral, and central nervous system (CNS) active agents, supported by detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. The introduction of a phenyl group at the 2-position of a piperidin-4-one ring imbues the core with a unique combination of steric and electronic properties. This substitution can influence the molecule's overall conformation, lipophilicity, and potential for pi-stacking interactions with biological targets. Consequently, the this compound framework has emerged as a valuable starting point for the synthesis of libraries of compounds with diverse therapeutic applications.[4]

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through a one-pot multicomponent reaction known as the Mannich reaction.[4][5][6] This versatile reaction allows for the condensation of an aldehyde (benzaldehyde), a ketone (or its enolizable equivalent), and an amine (typically ammonia or an ammonium salt) to form the desired piperidinone ring.

General Synthetic Pathway: The Mannich Reaction

The classical approach involves the reaction of benzaldehyde, an enolizable ketone like ethyl methyl ketone, and ammonium acetate in a suitable solvent, often ethanol.[5] The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which then undergoes a nucleophilic attack by the enolate of the ketone. Subsequent intramolecular cyclization and dehydration yield the 2,6-diaryl-3-methyl-4-piperidone. For the synthesis of a monosubstituted 2-phenyl derivative, modifications to the starting materials and reaction conditions are necessary.

Caption: Generalized Mannich reaction pathway for piperidin-4-one synthesis.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

The following protocol is a representative example for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.[5]

Materials:

-

Ethyl methyl ketone

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is prepared.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,6-diaryl-3-methyl-4-piperidone.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

-

IR (KBr, cm⁻¹): Typically shows a characteristic C=O stretching vibration for the ketone group in the range of 1710-1730 cm⁻¹.

-

¹H NMR (CDCl₃, δ ppm): The protons on the piperidine ring and the aromatic protons will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon will appear as a downfield signal (around 208-212 ppm), and the aromatic carbons will have signals in the range of 120-145 ppm.

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns.[7][8]

The Role of this compound in Anticancer Drug Discovery

The this compound scaffold has proven to be a valuable template for the development of novel anticancer agents.[9] Derivatives of this core have demonstrated cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death.[9] This can be achieved through various signaling pathways, including the modulation of key proteins involved in cell survival and proliferation. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[9]

Caption: Simplified pathway of apoptosis induction by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies on this compound derivatives have revealed that the nature and position of substituents on both the phenyl ring and the piperidine nitrogen are crucial for their anticancer activity.

| Compound | R1 (on Phenyl Ring) | R2 (on Piperidine N) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | H | MCF-7 (Breast) | > 50 | [Hypothetical Data] |

| 1b | 4-Cl | H | MCF-7 (Breast) | 15.2 | [Hypothetical Data] |

| 1c | 4-OCH₃ | H | MCF-7 (Breast) | 25.8 | [Hypothetical Data] |

| 1d | 4-Cl | Benzyl | MCF-7 (Breast) | 5.6 | [Hypothetical Data] |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table.

The table above illustrates that the introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring can enhance cytotoxic activity. Furthermore, substitution on the piperidine nitrogen, such as with a benzyl group, can lead to a significant increase in potency.

This compound Derivatives as Antiviral Agents

The this compound scaffold has also been explored for the development of antiviral agents, with promising activity reported against various viruses, including Human Immunodeficiency Virus (HIV) and influenza.[1]

Anti-HIV Activity

Certain N-substituted 2-phenylpiperazine derivatives, which share a similar structural motif with 2-phenylpiperidin-4-ones, have been identified as potent inhibitors of HIV replication.[10] These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and allosterically inhibiting its function.

Anti-Influenza Activity

Derivatives of the this compound core have also demonstrated activity against influenza viruses.[1] The mechanism of action can vary, with some compounds interfering with viral entry or replication processes.

CNS Applications: Modulation of Opioid and Neurokinin Receptors

The this compound scaffold is a key component in many centrally acting agents, particularly those targeting opioid and neurokinin receptors.

Opioid Receptor Modulation

Phenylpiperidine derivatives are a well-established class of opioid receptor modulators.[11][12] The 2-phenyl substitution can influence the ligand's affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). By modifying the substituents on the phenyl ring and the piperidine nitrogen, it is possible to develop both agonists and antagonists with tailored pharmacological profiles. Some derivatives have been investigated as potential analgesics with reduced side effects compared to traditional opioids.

Neurokinin Receptor Antagonists

The this compound core has been utilized in the design of neurokinin-1 (NK1) receptor antagonists.[13] The NK1 receptor and its endogenous ligand, substance P, are involved in various physiological processes, including pain, inflammation, and emesis. NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as certain psychiatric disorders.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility via the Mannich reaction allows for the facile generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, and CNS-modulating effects, underscores its importance in drug discovery.

Future research in this area will likely focus on:

-

The development of more stereoselective synthetic methods to access enantiomerically pure this compound derivatives.

-

The exploration of novel substitutions and derivatizations to enhance potency, selectivity, and pharmacokinetic properties.

-

A deeper understanding of the molecular mechanisms of action of these compounds through advanced computational and biological techniques.

The continued investigation of the this compound core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

-

Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. European Journal of Medicinal Chemistry, 34(3), 225-233. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]

-

Pandiarajan, K., & Sekar, R. (1995). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 33(9), 734-738. [Link]

-

Sivakumar, S., et al. (2010). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. E-Journal of Chemistry, 7(4), 1269-1276. [Link]

-

Heredia, A., et al. (2016). New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. Journal of Medicinal Chemistry, 59(11), 5382-5396. [Link]

-

Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1). [Link]

-

Zamani, A., & Ghaieni, H. R. (2012). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Preparations and Procedures International, 44(2), 186-189. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

-

Srikanth, R., Sivarajan, A., & Sivakumar, B. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 2,6-DIARYLPIPERIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical and Biological Sciences, 5(4), 543-551. [Link]

- Google Patents. (n.d.).

-

Reichard, G. A., et al. (2000). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2329-2332. [Link]

- Google Patents. (n.d.).

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31. [Link]

-

MedChemica. (n.d.). Publications & Patents. [Link]

-

Wang, G., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS medicinal chemistry letters, 12(10), 1599–1605. [Link]

-

Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Burry, L. C., et al. (2015). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British journal of pharmacology, 172(2), 277–286. [Link]

-

European Patent Office. (n.d.). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

-

Pasternak, G. W. (2018). Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics. ACS chemical neuroscience, 9(7), 1599–1608. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European journal of medicinal chemistry, 224, 113711. [Link]

-

Gadais, C., & Ballet, S. (2020). The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. Current medicinal chemistry, 27(9), 1515–1561. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. (n.d.). Antiviral activity of the compounds 2-8 a-b against influenza virus A/Puerto Rico/8/34 (H1N1) in MDCK cells. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31. [Link]

-

Shklyaev, Y. V., & Vshivkova, T. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

-

Burry, L. C., et al. (2015). Allostery at opioid receptors: modulation with small molecule ligands. British journal of pharmacology, 172(2), 287–298. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) Derivatives. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

-

Nam, Y., et al. (2023). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International journal of molecular sciences, 24(13), 10833. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules (Basel, Switzerland), 28(21), 7378. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 861540. [Link]

-

ResearchGate. (n.d.). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

da Silva, A. J. M., et al. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1493-1503. [Link]

-

Pontén, F., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 51(22), 7324–7334. [Link]

Sources

- 1. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.net [ijpbs.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 2-Phenylpiperidin-4-one Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide

Abstract

The piperidine ring is a dominant structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Among its many variations, the 2-phenylpiperidin-4-one scaffold has emerged as a particularly versatile and privileged structure in medicinal chemistry. Its unique conformational properties and the synthetic accessibility of its derivatives have made it a focal point for the development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the significant biological activities associated with this compound derivatives, including their anticancer, antimicrobial, analgesic, and neuroprotective potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.

The this compound Core: Synthesis and Structural Significance

The foundational synthesis of the piperidin-4-one core is most commonly achieved through the Mannich condensation reaction.[2][3] This one-pot multicomponent reaction typically involves the condensation of an aromatic aldehyde (providing the 2-phenyl group), a ketone like acetone or butanone, and an amine source such as ammonium acetate.[2][4]

The resulting heterocyclic structure is not merely a synthetic curiosity; its stereochemistry and the orientation of its substituents are critical to its biological function. The piperidine ring typically adopts a chair conformation, which positions the aryl groups in specific spatial arrangements, influencing their interaction with biological targets.[2] The presence of the ketone at the 4-position and the nitrogen atom within the ring provides multiple points for chemical modification, allowing for the creation of large, diverse libraries of compounds for screening.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[1] This has established the core as a promising starting point for the development of novel chemotherapeutic agents.[5]

Mechanism of Action

The primary mechanism of anticancer action for many of these compounds appears to be the induction of apoptosis. While the precise intracellular targets are still under investigation for many derivatives, some evidence suggests that their flat, aromatic structures may allow for intercalation with DNA, disrupting replication and transcription processes. Other studies point towards the inhibition of key signaling pathways involved in cell survival and proliferation, such as the mTOR pathway. A critical aspect of a promising anticancer drug is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells.[6][7] Therefore, assessing a compound's therapeutic index is a crucial step in the evaluation process.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined using assays like the MTT assay.

| Compound ID | Target Cell Line | IC50 (µM) | Therapeutic Index (TI) vs. HFFF2 |

| 6a | T47D (Breast Cancer) | 18.2 | 3.17 |

| 6a | OVCAR3 (Ovarian Cancer) | 32.1 | 1.80 |

| 6a | CA46 (Burkitt's Lymphoma) | 19.6 | 2.95 |

| Doxorubicin | T47D (Breast Cancer) | 0.8 | 1.12 |

| Doxorubicin | OVCAR3 (Ovarian Cancer) | 0.9 | 3.23 |

| Doxorubicin | CA46 (Burkitt's Lymphoma) | 1.2 | 2.42 |

Note: The therapeutic index is calculated as IC50 in a normal cell line (e.g., HFFF2 human foreskin fibroblast) divided by the IC50 in the cancer cell line. A higher TI indicates greater selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxicity of novel compounds against cancer cell lines.[6]

-

Cell Seeding: Culture cancer cells (e.g., T47D) and a nonmalignant control cell line (e.g., HFFF2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[8]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a standard drug (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[6]

Mandatory Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer drug screening.

Antimicrobial Activity: A New Front Against Pathogens

The this compound scaffold has also been identified as a source of potent antimicrobial agents, with activity against both bacteria and fungi.[1][9][10][11] The addition of moieties like thiosemicarbazone to the piperidone core has been shown to significantly enhance antifungal activity.[9]

Mechanism of Action

The antimicrobial efficacy is often linked to the physicochemical properties of the molecules, such as their hydrophobicity, which allows them to interfere with microbial membranes.[1] The nitrogen-containing piperidine ring system is believed to play a crucial role in the interaction with microbial cellular components.[1] While specific enzyme targets are not always known, the broad-spectrum activity of some derivatives suggests a mechanism that targets fundamental cellular processes common to many microbes.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound ID | Staphylococcus aureus (MIC, µg/mL)[9] | Escherichia coli (MIC, µg/mL)[9] | Candida albicans (MIC, µg/mL)[9] |

| 1b | 125 | 125 | 62.5 |

| 2b | 125 | 125 | 62.5 |

| 3b | 125 | 250 | 62.5 |

| 4b | 125 | 125 | 62.5 |

| Ampicillin (Std.) | 100 | 100 | N/A |

| Terbinafine (Std.) | N/A | N/A | 100 |

Note: Compounds 1b-4b are thiosemicarbazone derivatives of 2-phenylpiperidin-4-ones.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold-standard method for determining the MIC of a potential antimicrobial agent.[12][13][14]

-

Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a 2-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).[12][13] The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate. This brings the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[12]

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Broth microdilution workflow for MIC determination.

Analgesic Activity: Modulating Pain Pathways

The phenylpiperidine scaffold is the backbone of some of the most potent synthetic opioids, including fentanyl.[15][16] These compounds exert their powerful analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[16][17]

Mechanism of Action: µ-Opioid Receptor Signaling

The analgesic effect of this compound derivatives that act on opioid receptors is initiated by their binding to the MOR on neuronal cell membranes.[17] This binding event triggers a conformational change in the receptor, leading to the dissociation of its associated heterotrimeric G-protein into Gαi and Gβγ subunits.[17] The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[17] Concurrently, the Gβγ subunit directly modulates ion channels by inhibiting presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and activating postsynaptic inwardly rectifying potassium channels (hyperpolarizing the neuron). The combined effect is a reduction in neuronal excitability and the dampening of pain signal transmission.

Experimental Protocol: The Hot Plate Test

The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the reaction of an animal to a thermal pain stimulus.[18][19] It primarily assesses supraspinal (brain-level) pain processing.[17][19]

-

Apparatus: Use a commercial hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[19] A transparent glass cylinder is placed on the surface to confine the animal.[18]

-

Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.[18] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) or a vehicle control. A standard analgesic like morphine can be used as a positive control.[20]

-

Post-Treatment Latency: At set time intervals after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency again.[20]

-

Data Analysis: An increase in the time it takes for the animal to react compared to its baseline indicates an analgesic effect. The data can be expressed as the latency time or as a percentage of the maximum possible effect (%MPE).

Mandatory Visualization: µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade of µ-opioid receptor activation.

Neuroprotective Potential: Shielding Neurons from Damage

Emerging research is exploring the neuroprotective capabilities of various heterocyclic compounds. The development of robust in vitro screening assays is crucial for identifying novel drug candidates that can protect neurons from damage, a key strategy in combating neurodegenerative diseases and iatrogenic nerve damage.[21][22][23]

Mechanism of Action

The neuroprotective mechanisms of this compound derivatives are likely multifaceted. Potential pathways include mitigating oxidative stress induced by agents like glutamate, preventing iatrogenic neurite shortening caused by certain drugs, and modulating ion channel activity to prevent excitotoxicity.[21][24] Screening assays often use a cellular model, such as the HT22 hippocampal cell line, and induce damage chemically to test a compound's protective effect.[23][24]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to screen for compounds that protect against glutamate-induced oxidative injury in a neuronal cell line.[24]

-

Cell Culture: Seed HT22 mouse hippocampal cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[24]

-

Pre-treatment: Treat the cells with various concentrations of the test this compound derivative for 1-2 hours before inducing damage.

-

Damage Induction: Introduce a neurotoxic insult by adding glutamate to a final concentration of 5 mM to all wells except the untreated control.[24]

-

Incubation: Co-incubate the cells with the test compound and glutamate for 24 hours at 37°C.[24]

-

Viability Assessment: Measure cell viability using a suitable method, such as the resazurin assay. Add resazurin solution to each well, incubate for 3 hours, and then measure fluorescence (Ex: 540 nm, Em: 590 nm).[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A compound is considered neuroprotective if it significantly increases cell viability in the presence of glutamate compared to glutamate treatment alone.

Mandatory Visualization: Neuroprotection Screening Workflow

Caption: Workflow for in vitro neuroprotective compound screening.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable pharmacophore with a remarkable breadth of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, analgesic, and neuroprotective agents. The synthetic tractability of the core structure allows for extensive modification, enabling chemists to fine-tune its properties to enhance potency and selectivity for specific biological targets.

Future research should focus on elucidating the precise molecular targets for the anticancer and antimicrobial derivatives to facilitate rational drug design. For analgesic applications, developing derivatives with high affinity for opioid receptors but with reduced side effect profiles remains a critical goal. The exploration of their neuroprotective capabilities is a nascent but highly promising field that warrants further investigation. By integrating combinatorial chemistry, high-throughput screening, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of novel therapeutics.

References

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH.

-

Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

-